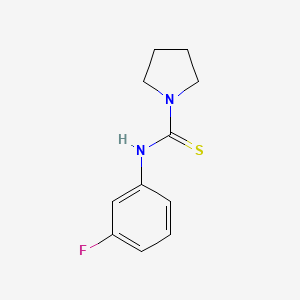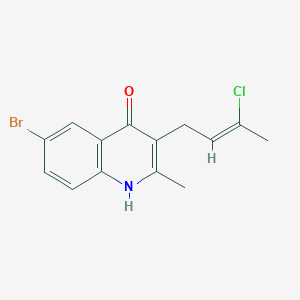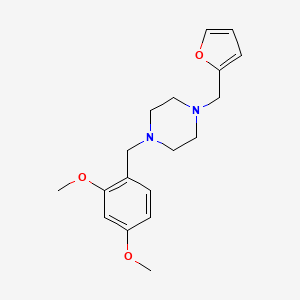
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide, also known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPC belongs to the class of thioamides, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the activity of various kinases and receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the replication of viruses such as HIV and influenza. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has not been extensively studied in humans, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide. One area of interest is the potential use of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of various kinases and receptors, which are involved in cell signaling pathways. These effects may be beneficial in the treatment of neurological disorders.
Another area of interest is the potential use of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide as an antibacterial and antiviral agent. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the growth of various bacteria and viruses, including HIV and influenza. Further research is needed to determine the efficacy of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide in treating these infections.
Conclusion:
In conclusion, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-fluorophenyl isothiocyanate with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide. The yield of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is typically around 50-60%, and the purity can be confirmed using NMR spectroscopy.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been studied for its analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLAGARSHFMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)



![N-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5849494.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)
![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)

![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)